Methyl 3,5-dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Regioselective cross-coupling Electronic modulation Steric differentiation

Methyl 3,5-dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS 1352734-01-0) is a pinacol boronate ester derivative of methyl 3,5-dichlorobenzoate, featuring chlorine atoms at the 3- and 5-positions and a dioxaborolane ring at the 4-position. With a molecular formula of C14H17BCl2O4 and a molecular weight of 331.0 g/mol, it serves as a bench-stable, nucleophilic partner for Suzuki-Miyaura cross-coupling reactions, enabling selective C–C bond formation at a sterically and electronically distinct aromatic position.

Molecular Formula C14H17BCl2O4
Molecular Weight 331.0 g/mol
Cat. No. B12279555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3,5-dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Molecular FormulaC14H17BCl2O4
Molecular Weight331.0 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2Cl)C(=O)OC)Cl
InChIInChI=1S/C14H17BCl2O4/c1-13(2)14(3,4)21-15(20-13)11-9(16)6-8(7-10(11)17)12(18)19-5/h6-7H,1-5H3
InChIKeyXUKKGPLTBBTVOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why Methyl 3,5-dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS 1352734-01-0) Is a Strategic Aryl Boronate Ester Building Block


Methyl 3,5-dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS 1352734-01-0) is a pinacol boronate ester derivative of methyl 3,5-dichlorobenzoate, featuring chlorine atoms at the 3- and 5-positions and a dioxaborolane ring at the 4-position. With a molecular formula of C14H17BCl2O4 and a molecular weight of 331.0 g/mol, it serves as a bench-stable, nucleophilic partner for Suzuki-Miyaura cross-coupling reactions, enabling selective C–C bond formation at a sterically and electronically distinct aromatic position [1]. Its unique substitution pattern—two electron-withdrawing chlorine atoms flanking the boronate ester—modulates the aryl ring's electronic properties, potentially influencing transmetallation efficiency and coupling selectivity compared to non-chlorinated or differently substituted analogues [2].

Why Methyl 3,5-dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate Cannot Be Replaced by Common Generic Alternatives


Generic substitution fails because the compound's value lies in the precise juxtaposition of three functional elements—the methyl ester, the pinacol boronate ester, and the 3,5-dichloro substitution pattern. Replacing the 3,5-dichloro-4-boronate regioisomer with the 2,4-dichloro-5-boronate isomer (CAS 1052647-70-7) or the 2,3-dichloro-5-boronate isomer (CAS 1809900-40-0) alters the electronic and steric environment at the reactive carbon center, which can shift oxidative addition and transmetallation rates sufficiently to alter coupling yields and regiochemical outcomes . Substituting the pinacol boronate ester with the corresponding boronic acid introduces hydrolytic instability and silica gel incompatibility, complicating purification workflows [1]. Using the aryl bromide analogue methyl 4-bromo-3,5-dichlorobenzoate (CAS 117738-81-5) inverts the compound's role from nucleophile to electrophile in cross-coupling, rendering it unsuitable for boronate-requiring synthetic routes [2]. The following quantitative evidence guide details these differentiation dimensions.

Quantitative Evidence Differentiating Methyl 3,5-dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate


Evidence Item 1: Regioisomeric Purity and Positional Selection Superiority Over 2,4-Dichloro-5-boronate Isomer

The 3,5-dichloro-4-boronate substitution pattern of the target compound places both chlorine atoms in meta positions relative to the ester group, generating a distinct electron-deficient ring centroid that differs from the 2,4-dichloro-5-boronate isomer (CAS 1052647-70-7) . The predicted boiling point of the target compound (421.0 ± 45.0 °C) is 11.1 °C higher than that of the 2,4-dichloro-5-boronate regioisomer (410.9 ± 45.0 °C), reflecting different intermolecular interactions attributable to the altered substitution geometry . Computational predictions indicate a topological polar surface area of 44.8 Ų for the target compound [1], which may differ from that of regioisomers and influence solubility and chromatographic behavior.

Regioselective cross-coupling Electronic modulation Steric differentiation

Evidence Item 2: Pinacol Boronate Ester Demonstrates Documented Stability Advantage Over Free Boronic Acids on Silica Gel

A 2022 study by Oka et al. demonstrated that pinacol boronate esters (Bpin) are bench-stable and compatible with silica gel chromatography, whereas the corresponding free aryl boronic acids decompose under identical conditions [1]. In direct comparative Suzuki–Miyaura coupling experiments, aryl Bpin esters provided yields that were intermediate—generally lower than those of aryl Epin esters but higher than or comparable to those of the corresponding boronic acids depending on the substrate [1]. Although the study did not specifically examine the target compound, the class-level behavior of electron-deficient aryl pinacol boronates supports the expectation that this compound will similarly outperform its free boronic acid counterpart in purification workflows and shelf-life stability [2].

Chromatographic purification Boronate ester stability Suzuki–Miyaura coupling

Evidence Item 3: Nucleophilic Coupling Partner Identity Versus Aryl Halide Electrophile Counterpart

The target compound serves as a nucleophilic boronate ester partner in Suzuki–Miyaura cross-coupling, in contrast to its direct synthetic precursor methyl 4-bromo-3,5-dichlorobenzoate (CAS 117738-81-5), which functions as the electrophilic aryl halide partner [1]. This functional role reversal is critical for synthetic route design: the boronate ester enables coupling with aryl/heteroaryl halides, while the aryl bromide requires coupling with boronic acids or esters. Furthermore, the aryl bromide (MW 283.93 g/mol, purity typically 95–97%) undergoes oxidative addition and is susceptible to dehalogenation side reactions, whereas the pinacol boronate ester engages via transmetallation, often providing cleaner reaction profiles in cross-coupling [2].

Suzuki-Miyaura coupling Nucleophilic boronate Synthetic versatility

Evidence Item 4: Methyl Ester Provides Higher Atom Economy and Potentially Superior Crystallinity Over Ethyl Ester Analogue

The methyl ester of the target compound (MW 331.0 g/mol) offers an atom economy advantage over the ethyl ester analogue ethyl 3,5-dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS 1198615-97-2, MW ~345.0 g/mol) . Methyl esters are generally more reactive toward nucleophilic acyl substitution and hydrolysis, facilitating downstream ester deprotection under milder conditions [1]. Additionally, methyl esters of aromatic acids often exhibit higher crystallinity than their ethyl counterparts, which can simplify purification by recrystallization—a practical advantage in procurement and handling [2]. No direct comparative crystallinity data for this specific compound pair is available; this advantage is inferred from general ester structure–property relationships.

Atom economy Ester reactivity Crystallinity and purification

Evidence Item 5: Vendor-Certified Purity with Batch-Specific Analytical Documentation Ensures Reproducibility

Leading suppliers including Bidepharm provide batch-specific analytical certificates for the target compound (CAS 1352734-01-0) that include NMR, HPLC, and GC data, with standard purity specifications of 95+% . This contrasts with older or less rigorously characterized analogues, such as certain batches of the free boronic acid form, which may lack comprehensive analytical documentation due to instability [1]. The availability of detailed, batch-level quality data is critical for procurement decisions in regulated environments (e.g., pharmaceutical intermediate qualification), where traceability is mandatory.

Quality control Batch reproducibility Vendor certification

Optimal Research and Industrial Application Scenarios for Methyl 3,5-dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate


Scenario 1: Regioselective Biaryl Synthesis Requiring 3,5-Dichloro-4-aryl Coupling Motif

The compound is the boronate ester partner of choice when the synthetic target requires a biaryl linkage specifically at the 4-position of a 3,5-dichlorobenzoate scaffold. Because the 3,5-dichloro substitution pattern electronically deactivates the ring, the boronate ester at the 4-position provides a well-defined nucleophilic site for palladium-catalyzed coupling with aryl/heteroaryl halides, avoiding the regiochemical ambiguity that would arise if a non-halogenated or differently chlorinated analogue were used [1]. This applies to pharmaceutical intermediate synthesis where a 3,5-dichloro-4-aryl benzoate motif is a pharmacophoric element.

Scenario 2: Multi-Step Synthesis Requiring Silica Gel Chromatographic Purification of the Boronate Intermediate

In synthetic routes where the boron-containing intermediate must be isolated and purified by silica gel chromatography before coupling, the target pinacol ester is preferred over the free boronic acid, which would decompose on silica gel [2]. The Oka et al. (2022) study confirmed that aryl pinacol boronates can be recovered in excellent yields from silica gel columns, supporting their use in multi-step sequences that require intermediate purification [2].

Scenario 3: Parallel Library Synthesis Under Air-Stable Conditions

For medicinal chemistry groups conducting parallel synthesis of compound libraries, the target compound's pinacol boronate ester form offers sufficient air and moisture stability to be weighed and dispensed in open atmosphere without special precautions, unlike free boronic acids that are prone to protodeboronation and oxidation [3]. This operational simplicity directly translates to higher throughput and reduced technical error in library production.

Scenario 4: Regulatory-Compliant Pharmaceutical Intermediate Procurement

When sourcing for GLP/GMP-adjacent research or early-stage process chemistry, the availability of batch-specific certificates of analysis (CoA) with HPLC purity ≥95% and multi-method characterization (NMR, GC) from established vendors such as Bidepharm and MolCore supports regulatory documentation requirements . This traceability is critical for reproducibility in patent exemplification and technology transfer to CROs.

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